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1. Introduction Berzosertib is a potent, first-in-class small-molecule inhibitor of the Ataxia Telangiectasia

and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response (DDR) [1]. It is

currently in Phase 2 clinical development for various advanced solid tumors, often in combination with

DNA-damaging chemotherapeutic agents [2]. Understanding the clearance mechanisms and metabolic fate

of an investigational drug is a critical component of its clinical pharmacology program. A recent human mass

balance study utilizing a radioactive microtracer approach and Accelerator Mass Spectrometry (AMS) has

provided a comprehensive profile of berzosertib's disposition, identifying metabolic clearance as the

predominant pathway and characterizing its major circulating metabolite, M11 [3] [4].

2. Key Findings from the Mass Balance Study A Phase 1, open-label study (NCT05246111) was

conducted in patients with advanced solid tumors. Participants received a single intravenous dose of 210

mg/m² berzosertib containing approximately 3 µCi of [¹⁴C]berzosertib, followed by an extension period

assessing berzosertib in combination with topotecan [3] [4].

Mass Balance and Excretion: The study achieved a mean total recovery of 89.5% of the
administered radioactivity by Day 14. The primary route of elimination was via the feces (73.7%), with

a smaller proportion recovered in urine (15.8%) [3]. This indicates that biliary excretion and/or
intestinal secretion of drug-related material are significant clearance mechanisms.

Circulating Components: Pharmacokinetic analysis revealed that unchanged berzosertib
accounted for only about 22% of the total drug-related material in plasma. The remaining 78%
consisted of various circulating metabolites, which also exhibited a longer terminal elimination half-life
than the parent drug [3] [4].
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Major Metabolite M11: The metabolite M11 was identified as the major circulating metabolite,

representing 28.2% of the drug-related material in plasma. Importantly, M11 has been characterized
as pharmacologically inactive, meaning that the primary anticancer activity is attributable to the

parent drug, berzosertib [3].

3. Quantitative Data Summary Table 1: Mass Balance Recovery of [¹⁴C]Berzosertib Radioactivity in

Humans (n=6)

Matrix Cumulative Recovery (Mean % of Dose)

Feces 73.7%

Urine 15.8%

Total Recovery 89.5%

Table 2: Profile of Circulating Drug-Related Material in Plasma

Component Percentage of Total Radioactivity Pharmacological Activity

Unchanged Berzosertib 22% Active (ATR inhibitor)

Total Metabolites 78% -

Major Metabolite M11 28.2% Inactive

Detailed Experimental Protocol

The following protocol is adapted from the methods section of the recent microtracer study [4].

1. Study Design

Type: Phase 1, 2-period, open-label study.
Participants: Adults with advanced solid tumors and adequate organ function.

Intervention (Period 1 - Mass Balance):
Single intravenous dose of 210 mg/m² berzosertib.

Dose co-administered with ~3 µCi of [¹⁴C]berzosertib as a radioactive microtracer.
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Patients were confined in the clinic until discharge criteria were met (e.g., >85% radioactivity

recovered or consecutive days with <1% excretion).
Sample Collection:

Blood: Serial samples collected pre-dose up to 168 hours post-dose for plasma.
Urine: Collected in intervals from pre-dose up to 168 hours.

Feces: Collected every 24 hours up to 168 hours.

2. Bioanalytical Methods

Total Radioactivity Measurement:
Technique: Accelerator Mass Spectrometry (AMS).
Method: An automated CO₂-combustion AMS method was used for quantitative analysis of ¹⁴C

activity in plasma, whole blood, urine, and feces [4].
Bioanalysis of Berzosertib and M11:

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Method: Validated LC-MS/MS methods were used to determine the concentrations of

unlabeled berzosertib in plasma and urine, and for the quantification of metabolite M11 in
plasma [4].

Metabolite Profiling and Identification:
Technique: High-Resolution LC-MS and radiometric detection.

Method: Profiling and structural identification of metabolites in excreta (urine and feces) and
plasma were performed. This involved chromatographic separation followed by high-resolution

mass spectrometric analysis to characterize the structure of metabolites, including M11 [3] [4].
Plasma Protein Binding:

Technique: Rapid Equilibrium Dialysis (RED).
Method: The free fraction (fu) of berzosertib was determined using a rapid equilibrium dialysis

device, followed by LC-MS/MS measurement of berzosertib concentrations in the buffer and
plasma chambers [4].

Pathway and Workflow Visualization

The following diagrams illustrate the key signaling pathway targeted by Berzosertib and the experimental

workflow for its mass balance study.
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Diagram 1: Berzosertib's mechanism of action in the DNA Damage Response (DDR) pathway. By

inhibiting ATR kinase, berzosertib prevents cancer cells from repairing DNA damage, leading to cell death

[1] [5].
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Diagram 2: Experimental workflow for the microtracer-based mass balance and metabolite identification

study of berzosertib [3] [4].

Research Implications and Conclusion

The data from this study have several important implications for the continued development of berzosertib:

Clearance Mechanism: The study definitively established that berzosertib is primarily cleared by

extensive metabolism in humans, with renal excretion playing a minor role [3] [4]. This aligns with
prior in vitro data suggesting metabolism mainly via CYP3A4 [6].

Safety and Efficacy: The identification of M11 as a major but inactive metabolite indicates that the
efficacy of berzosertib is directly linked to the parent drug exposure. The safety profile observed was

consistent with prior clinical experience, with no new concerns identified [3].
Informing Drug-Drug Interactions (DDI): Given the role of metabolic enzymes, the potential for

interactions with strong CYP3A4 inducers or inhibitors should be considered in clinical practice and
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future study designs.

Regulatory Compliance: The study successfully utilized modern microtracer and AMS technologies,
which minimize radioactive exposure and meet regulatory expectations for characterizing a drug's

absorption, distribution, metabolism, and excretion (ADME) profile [4].

In conclusion, this detailed metabolic profile provides a strong scientific foundation for understanding the

clinical pharmacology of berzosertib and supports its ongoing evaluation in combination therapies for

cancer treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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